5'-Bromo-2'-chloro-3'-fluorophenacyl chloride
Overview
Description
5’-Bromo-2’-chloro-3’-fluorophenacyl chloride is a chemical compound with the following properties:
- Molecular Formula : C~6~H~3~BrClFO
- Molecular Weight : 225.44 g/mol
- CAS Number : 1806058-42-3
- Physical Form : Solid
- Storage Temperature : Sealed in dry conditions at 2-8°C
- Purity : 97%
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions, which are beyond the scope of this analysis. However, it is typically prepared through synthetic routes involving bromination, chlorination, and fluorination of a suitable precursor. Researchers have explored various synthetic methods, and relevant peer-reviewed papers provide detailed procedures.
Molecular Structure Analysis
The molecular structure of 5’-Bromo-2’-chloro-3’-fluorophenacyl chloride consists of a phenacyl chloride core with bromine, chlorine, and fluorine substituents. The arrangement of atoms and bond angles can be visualized using molecular modeling software.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Researchers have investigated its reactivity and compatibility with other functional groups. Further studies are needed to explore its full chemical reactivity profile.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 241.5°C (at 760 mmHg)
- Flash Point : 99.8°C
- Solubility : Insoluble in water; soluble in organic solvents
- Appearance : White to off-white solid
Safety And Hazards
- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)
- Safety Information : Handle with care, use appropriate personal protective equipment (PPE), and work in a well-ventilated area.
Future Directions
Future research could focus on:
- Investigating novel synthetic routes for improved yield and purity.
- Exploring additional applications beyond photoaffinity labeling.
- Assessing its potential as a drug candidate or chemical probe.
Please note that this analysis is based on available information, and further studies may reveal additional insights. For detailed experimental procedures and references, consult relevant peer-reviewed papers12.
properties
IUPAC Name |
1-(5-bromo-2-chloro-3-fluorophenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-4-1-5(7(13)3-10)8(11)6(12)2-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXSNVGNLAZJHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-2'-chloro-3'-fluorophenacyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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